molecular formula C25H28N2O4 B247480 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247480
M. Wt: 420.5 g/mol
InChI Key: KYDLMEOOLLRMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DNBP, is a piperazine derivative that has been extensively researched for its potential therapeutic applications. DNBP has been shown to possess a unique combination of pharmacological properties that make it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it has been proposed that 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine exerts its pharmacological effects by modulating various signaling pathways in the body. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to possess a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to improve glucose uptake and insulin sensitivity in diabetic animals. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to protect against neuronal damage in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of interest is its potential as a drug delivery system for various drugs. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to enhance the bioavailability and efficacy of certain drugs when used in combination with 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to protect against neuronal damage in various models of neurodegenerative diseases. Further research is needed to investigate the potential of 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine in these areas.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 2-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied extensively for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and neuroprotective properties. 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been investigated for its potential as a drug delivery system for various drugs. It has been found to enhance the bioavailability and efficacy of certain drugs when used in combination with 1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.

properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H28N2O4/c1-29-23-9-5-8-21(25(23)30-2)17-26-12-14-27(15-13-26)24(28)18-31-22-11-10-19-6-3-4-7-20(19)16-22/h3-11,16H,12-15,17-18H2,1-2H3

InChI Key

KYDLMEOOLLRMDY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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